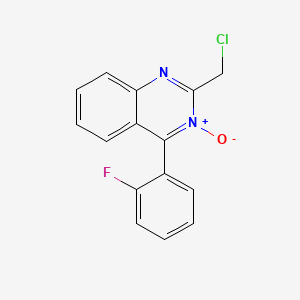
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloromethyl group and a fluorophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-phenylquinazoline: Lacks the fluorine atom, which may affect its biological activity.
4-(2-Fluorophenyl)quinazoline: Lacks the chloromethyl group, which may alter its reactivity and applications.
2-Methyl-4-(2-fluorophenyl)quinazoline: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is unique due to the presence of both the chloromethyl and fluorophenyl groups
Propriétés
Numéro CAS |
60656-73-7 |
|---|---|
Formule moléculaire |
C15H10ClFN2O |
Poids moléculaire |
288.70 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-8-4-2-6-11(13)15(19(14)20)10-5-1-3-7-12(10)17/h1-8H,9H2 |
Clé InChI |
ZFIPMLRZYZSRQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=[N+](C(=N2)CCl)[O-])C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



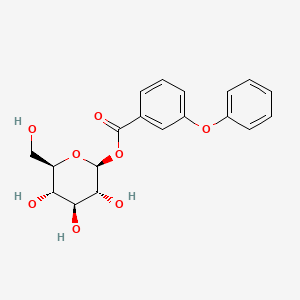
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
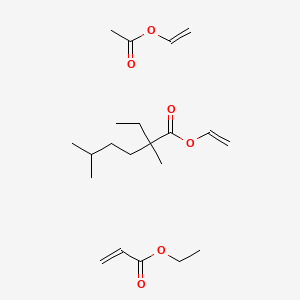
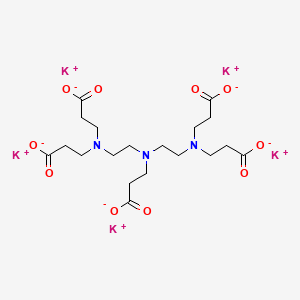

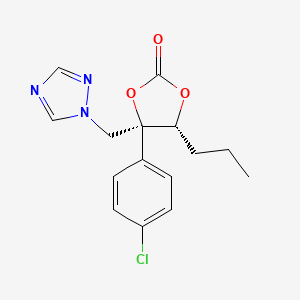
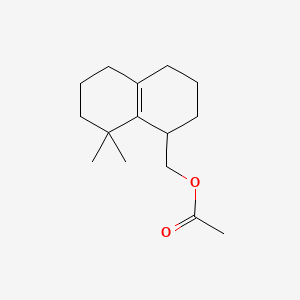

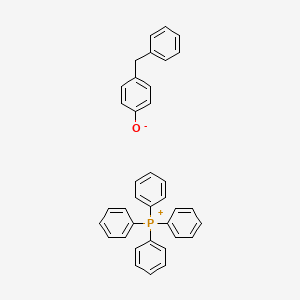



![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
